molecular formula C15H19F2NO3S B2891313 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide CAS No. 898405-17-9

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide

Cat. No. B2891313
CAS RN: 898405-17-9
M. Wt: 331.38
InChI Key: JJUMFIUAGWPSSR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Based on its name, “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide” likely has a complex molecular structure. The tetrahydrothiophene ring and the benzene ring would form distinct parts of the molecule, with the butyl and amide groups attached to different parts of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the structure of the compound, but without specific information on “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide”, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Stabilizing Amide Conformations

N-(pyrimidin-2-yl)pentafluorobenzamide adopts a cis amide bond in the solid state, and its conformational equilibrium in solution is solvent-dependent, suggesting that similar compounds might be used to study solvent effects on molecular conformation (Forbes et al., 2001).

Cellular Proliferation in Tumors

18F-ISO-1, a cellular proliferative marker, evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms, showing potential for similar compounds in diagnostic imaging (Dehdashti et al., 2013).

Novel Aromatic Polyimides

Research on the synthesis of new diamines and their polymerization with various anhydrides to produce polyimides with high thermal stability and solubility in organic solvents suggests potential applications in materials science for similar fluorinated compounds (Butt et al., 2005).

Difluoromethylation Reactions

Difluoromethyltri(n-butyl)ammonium chloride was found effective for difluoromethylation under basic conditions, indicating potential uses of related fluorinated compounds in organic synthesis and chemical modifications (Wang et al., 2011).

Antioxidant Activity of Oxadiazoles

Compounds with 2,6-di-tert-butylphenol moieties demonstrated significant antioxidant activity, suggesting that structurally similar compounds might have applications in studying oxidative stress and potential therapeutic uses (Shakir et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often in the context of its role as a drug or a catalyst. Without specific information on “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide”, it’s difficult to provide a detailed analysis of its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide”, it’s difficult to provide a detailed analysis of its safety and hazards .

properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3S/c1-2-3-8-18(11-7-9-22(20,21)10-11)15(19)14-12(16)5-4-6-13(14)17/h4-6,11H,2-3,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUMFIUAGWPSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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